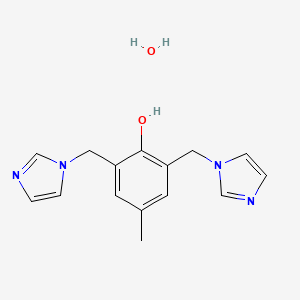
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is a chemical compound that features a phenol group substituted with two imidazolylmethyl groups at the 2 and 6 positions and a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate typically involves the reaction of 2,6-diformyl-4-methylphenol with imidazole in the presence of a suitable base. The reaction proceeds through the formation of imidazolylmethyl intermediates, which then react with the phenol to form the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole rings can be replaced or modified.
Coordination: The imidazole groups can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and various metal salts for coordination reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation reactions and various metal complexes from coordination reactions. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of materials with specific electronic, magnetic, or catalytic properties.
Mecanismo De Acción
The mechanism by which 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(imidazol-1-ylmethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2,6-Bis(imidazol-1-ylmethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 4 position can affect the electronic properties of the compound, making it distinct from its analogs .
Propiedades
Número CAS |
903521-06-2 |
|---|---|
Fórmula molecular |
C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2,6-bis(imidazol-1-ylmethyl)-4-methylphenol;hydrate |
InChI |
InChI=1S/C15H16N4O.H2O/c1-12-6-13(8-18-4-2-16-10-18)15(20)14(7-12)9-19-5-3-17-11-19;/h2-7,10-11,20H,8-9H2,1H3;1H2 |
Clave InChI |
NZSHKBKJSMSGJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



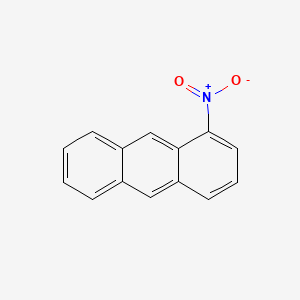
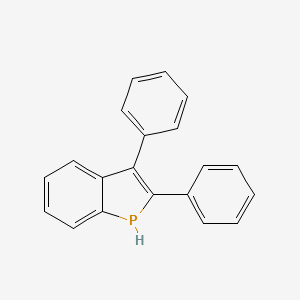
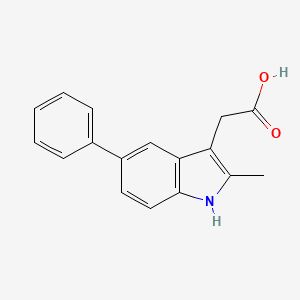
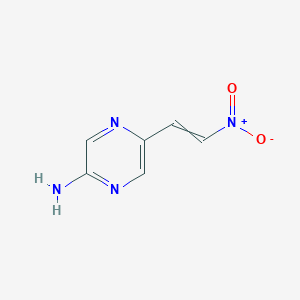
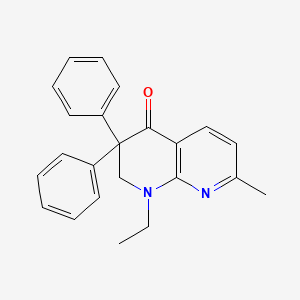
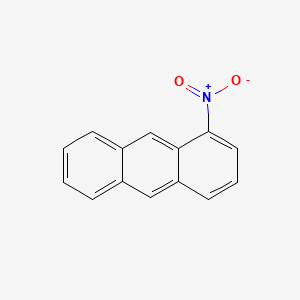
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
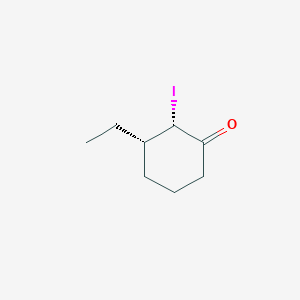
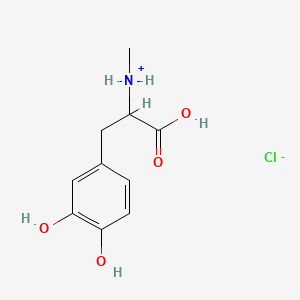

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)

